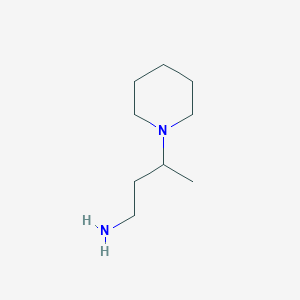

3-(Piperidin-1-yl)butan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-1-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9(5-6-10)11-7-3-2-4-8-11/h9H,2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALHJUKRXXWMPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619529 | |

| Record name | 3-(Piperidin-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32813-36-8 | |

| Record name | 3-(Piperidin-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(piperidin-1-yl)butan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Classification and General Significance Within the Piperidine Amine Chemical Class

3-(Piperidin-1-yl)butan-1-amine is a bifunctional organic molecule. Structurally, it is classified as a substituted aliphatic amine. More specifically, it incorporates two key functional groups: a primary amine (-NH₂) and a tertiary amine integrated within a heterocyclic ring system. The heterocyclic component is a piperidine (B6355638) ring, a saturated six-membered ring containing one nitrogen atom. ontosight.aiwikipedia.org The molecule features a butane (B89635) chain, with the piperidine ring attached at the third carbon and a primary amino group at the first carbon. uni.lu

The piperidine-amine chemical class, to which this compound belongs, is of substantial significance in organic chemistry and pharmaceutical sciences. ijnrd.orgsolubilityofthings.com Piperidine itself is a foundational heterocyclic amine used extensively as a building block in the synthesis of a wide array of more complex molecules. ontosight.aiwikipedia.org Derivatives of piperidine are integral structural motifs in numerous pharmaceuticals, including anesthetics, antihistamines, and antipsychotic medications. ontosight.aiijnrd.org

The versatility of the piperidine ring allows for extensive modification, leading to a broad spectrum of biologically active compounds. ijnrd.orgniscpr.res.in Researchers have explored piperidine derivatives for their potential as anti-cancer, anti-inflammatory, antiviral, and anti-malarial agents. ijnrd.org The presence of both a nucleophilic secondary amine within the ring (which becomes tertiary in this specific compound) and another amine group on an alkyl chain provides multiple reactive sites for chemical transformations. This dual functionality makes compounds like this compound valuable intermediates in organic synthesis. wikipedia.orgsolubilityofthings.com

Definitive Nomenclature and Chemical Representation of 3 Piperidin 1 Yl Butan 1 Amine

Strategies for Piperidine Ring Formation in Alkyl Amines

The formation of the piperidine ring is a fundamental step in the synthesis of many complex molecules. Various cyclization strategies have been developed to construct this key heterocyclic system from linear precursors.

Cyclization Reactions from Linear Precursors

Intramolecular cyclization of linear precursors is a common and effective method for synthesizing piperidines. mdpi.com This can be achieved through several pathways, including radical-mediated cyclizations and acid-catalyzed annulations. For instance, cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been shown to produce piperidines in good yields. mdpi.com Another approach involves the aza-Pummerer reaction, which can be used in a [5 + 1] acid-mediated annulation to form the piperidine ring. mdpi.com Additionally, intramolecular hydroamination/cyclization cascades of alkynes, mediated by acid, can lead to the formation of the piperidine skeleton. mdpi.com

A notable strategy is the Pictet-Spengler cyclization, where an amine reacts with an aldehyde followed by ring closure. usm.edu This method has been explored with N-sulfonyl iminium ions to produce piperidine scaffolds. usm.edu The choice of catalyst, such as metal triflates, can significantly influence the reaction's success, with scandium(III), stannous(II), and copper(II) triflates showing high conversion rates. usm.edu

Reductive Amination Routes for Piperidine Ring Synthesis

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used in the synthesis of piperidines. researchgate.net This two-step process involves the condensation of an amine with a carbonyl compound to form an imine or enamine, which is then reduced to the corresponding amine. researchgate.net A key advantage of this method is the availability of a wide range of low-cost reagents. researchgate.net

Double reductive amination (DRA) on dicarbonyl compounds is a particularly direct approach to the piperidine skeleton. chim.it This strategy often utilizes sugar-derived dicarbonyls to control the stereochemistry of the resulting polyhydroxylated piperidines. chim.it The versatility of this method is enhanced by the variety of amines that can be used as the nitrogen source, allowing for the synthesis of diverse N-substituted piperidines. chim.it For example, the reaction of a 1,5-dicarbonyl sugar derivative with ammonium formate or butyl amine, using NaBH3CN as the reducing agent, yields the corresponding piperidines. chim.it

Nucleophilic Substitution Approaches for Piperidine Heterocycle Construction

Nucleophilic substitution reactions provide a direct route to functionalized piperidines. acs.org These reactions can involve the displacement of a leaving group on a pre-formed ring or an intramolecular cyclization where a nitrogen nucleophile displaces a leaving group on an alkyl chain. The synthesis of 3-amino piperidine derivatives has been achieved from L-glutamic acid via a multi-step route that includes the cyclization of a ditosylate with different amines. niscpr.res.in

The reactivity in nucleophilic substitution can be influenced by the substituents on the ring and the nature of the nucleophile and solvent. For instance, the reaction of 3-halogenocyclohex-2-enones with piperidine has been studied kinetically, showing that the substitutions are generally free from side reactions and that solvent effects are relatively small. rsc.org

Ring-Opening and Rearrangement Strategies for Piperidine-Amine Scaffolds

Ring-opening and rearrangement reactions offer alternative pathways to piperidine scaffolds. For example, the ring opening of activated aziridines with a palladium-trimethylenemethane (Pd-TMM) complex in a formal [3+3] cycloaddition has been reported for the synthesis of functionalized piperidines. whiterose.ac.uk Another strategy involves the rearrangement of β-amino alcohols, which can be catalyzed by trifluoroacetic anhydride to produce piperidines with high enantioselectivity. organic-chemistry.org

Approaches for Installing and Modifying the Butane-1-amine Side Chain

Once the piperidine ring is formed, the next crucial step is the installation or modification of the desired side chain, such as the butane-1-amine group found in this compound.

Alkylation Methods for Amine Incorporation

Alkylation is a fundamental method for introducing side chains onto a piperidine ring. This can be achieved through various techniques, including reductive amination and direct alkylation of a nitrogen or carbon atom. mdpi.comnih.govacs.org

Reductive amination of a suitable piperidine precursor with a carbonyl-containing side chain is a common strategy. For instance, the reductive amination of a piperidine with an aldehyde can install a side chain. nih.gov This method was utilized in the synthesis of aminoethyl-substituted piperidine derivatives where primary alcohols were oxidized to aldehydes and then subjected to reductive amination with various amines using NaBH(OAc)₃ as the reducing agent. nih.gov

Direct alkylation of a secondary amine on the piperidine ring with an appropriate alkyl halide is another straightforward approach. This was demonstrated in the synthesis of N-alkyl piperazine side chains where a secondary amine was treated with an alkyl bromide to introduce the desired side chain. nih.gov

An in-depth examination of the synthetic pathways leading to this compound and its related derivatives reveals a landscape rich with chemical ingenuity. The construction of this specific molecular architecture, featuring a piperidine ring attached to a chiral butane-amine backbone, necessitates a strategic approach to bond formation and stereochemical control. This article delves into the established and innovative methodologies for its synthesis, with a focused exploration of functional group transformations, stereoselective strategies, and process optimization.

Chemical Reactivity and Transformation Studies of 3 Piperidin 1 Yl Butan 1 Amine

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom within the piperidine ring is a tertiary amine, making it a nucleophilic but non-protic center. Its reactivity is primarily centered on the lone pair of electrons, which can participate in bond formation with various electrophiles.

Quaternization Reactions of the Piperidine Nitrogen

Quaternization is a characteristic reaction of tertiary amines, involving N-alkylation to form a quaternary ammonium salt. The piperidine nitrogen in 3-(Piperidin-1-yl)butan-1-amine readily reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) to yield the corresponding N-alkylpiperidinium salt. This reaction proceeds via an SN2 mechanism, where the nitrogen atom acts as the nucleophile.

The reaction rate is influenced by the nature of the alkylating agent, the solvent, and steric hindrance around the nitrogen atom. The resulting quaternary ammonium salts are ionic compounds with distinct properties compared to the parent amine, including increased water solubility and a lack of basicity at the nitrogen center.

Table 1: Illustrative Quaternization Reactions of Substituted Piperidines

| Starting Piperidine | Alkylating Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| N-Methylpiperidine | Methyl Iodide | Acetonitrile | N,N-Dimethylpiperidinium iodide | researchgate.net |

| N-Ethylpiperidine | Ethyl Bromide | Acetone | N,N-Diethylpiperidinium bromide | researchgate.net |

This table illustrates typical quaternization reactions for N-alkyl piperidine structures analogous to the piperidine moiety in the subject compound.

Cycloaddition and Ring Expansion/Contraction Potential

The saturated piperidine ring itself is generally stable and does not readily participate in cycloaddition reactions. However, derivatives of the piperidine ring can be synthesized through cycloaddition pathways. For instance, intramolecular nitrone dipolar cycloadditions are a known method for forming substituted piperidine rings from acyclic precursors. researchgate.net

Ring expansion and contraction are more complex transformations that typically require specific functionalization of the piperidine ring. For example, ring expansion of pyrrolidine derivatives can lead to the formation of substituted piperidines via aziridinium intermediates. nih.gov Conversely, ring contraction of piperidine derivatives to form pyrrolidines has been achieved through methods like photochemical rearrangements or oxidative rearrangements involving hypervalent iodine reagents. nih.gov These transformations are not typically spontaneous and require multi-step synthetic sequences to introduce the necessary reactive handles onto the piperidine skeleton.

Reactivity of the Primary Butane-1-amine Group

The primary amino group (-NH2) at the end of the butyl chain is a key site of reactivity. It is both nucleophilic and basic, readily participating in a wide array of common amine reactions.

Amine Condensation Reactions and Imine Formation

The primary amine of this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically catalyzed by a mild acid.

The formation of the C=N double bond is reversible and can be driven to completion by removing water from the reaction mixture. The resulting imine can be a stable final product or serve as an intermediate for further reactions, such as reduction to a secondary amine (reductive amination).

Table 2: General Conditions for Imine Formation

| Amine Type | Carbonyl Compound | Catalyst | Typical Conditions | Product |

|---|---|---|---|---|

| Primary Aliphatic Amine | Aromatic Aldehyde | Acetic Acid | Reflux in Ethanol | N-Arylmethylidene-alkanamine |

Formation of Amides, Ureas, and Thioureas

The nucleophilic primary amine is readily converted into amides, ureas, and thioureas, which are important functional groups in medicinal chemistry.

Amide Formation: Reaction with carboxylic acid derivatives such as acyl chlorides, anhydrides, or esters leads to the formation of an N-acylated product. The reaction with highly reactive acyl chlorides is often rapid and may be performed in the presence of a non-nucleophilic base (like triethylamine or pyridine) to neutralize the HCl byproduct. sphinxsai.com Alternatively, direct coupling with a carboxylic acid can be achieved using a peptide coupling agent (e.g., DCC, EDCI).

Urea Formation: Ureas are typically synthesized by reacting the primary amine with an isocyanate. The nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group, leading to the urea derivative. This reaction is generally high-yielding and proceeds under mild conditions. asianpubs.org Given that this compound is a scaffold for CCR5 antagonists, the formation of urea derivatives is a documented transformation for this class of compounds. researchgate.net

Thiourea Formation: Analogous to urea synthesis, thioureas are formed by the reaction of the primary amine with an isothiocyanate. The amine attacks the central carbon of the N=C=S group to form the thiourea linkage. Other methods include the condensation of amines with carbon disulfide.

Table 3: Synthesis of Amide, Urea, and Thiourea Derivatives from Primary Amines

| Amine Substrate | Reagent | Product Type | General Conditions | Reference |

|---|---|---|---|---|

| Primary Amine | Acyl Chloride / Base | Amide | Anhydrous solvent, 0°C to RT | sphinxsai.com |

| Primary Amine | Carboxylic Acid / EDCI | Amide | DMF or CH2Cl2, RT | |

| Primary Amine | Aryl Isocyanate | Urea | Aprotic solvent (e.g., THF, CH2Cl2), RT | asianpubs.org |

This table provides an overview of common synthetic routes for the derivatization of primary amines.

Reductive Amination and Alkylation of the Primary Amine

The primary amine group in this compound is a key site for molecular elaboration through reductive amination and direct alkylation, enabling the synthesis of a diverse array of secondary and tertiary amines.

Reductive Amination: This two-step process, often performed in a single pot, involves the initial reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form a transient imine or enamine intermediate. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mild nature and tolerance of a wide range of functional groups. rsc.orgchemsynthesis.comrsc.org The reaction is typically performed under slightly acidic conditions, which facilitates the formation of the iminium ion, the species that is ultimately reduced. masterorganicchemistry.com

For instance, the reaction of this compound with an aromatic aldehyde, such as benzaldehyde, in the presence of a suitable reducing agent would yield the N-benzyl derivative. This method is highly versatile for installing a wide variety of alkyl and arylalkyl groups onto the primary amine. rsc.orglibretexts.org

Alkylation: Direct alkylation of the primary amine with alkyl halides offers another route to secondary and tertiary amines. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide. nih.govmdpi.com However, a significant challenge in the alkylation of primary amines is the potential for overalkylation. nih.govnih.gov The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form a tertiary amine, and potentially even a quaternary ammonium salt. nih.govmdpi.com

To achieve selective mono-alkylation, reaction conditions must be carefully controlled. This can include using a large excess of the primary amine, slow addition of the alkylating agent, or employing specific base systems like Hünig's base (N,N-diisopropylethylamine) which can prevent quaternization. whiterose.ac.uk

Below is a table summarizing typical conditions for these transformations.

| Transformation | Reagents | Reducing Agent/Base | Solvent | Product Type |

| Reductive Amination | Aldehyde or Ketone | NaBH(OAc)₃, NaBH₃CN | Dichloromethane (DCM), Methanol (MeOH) | Secondary or Tertiary Amine |

| Alkylation | Alkyl Halide (e.g., R-Br, R-I) | K₂CO₃, Et₃N, Hünig's base | Acetonitrile (MeCN), Dimethylformamide (DMF) | Secondary, Tertiary, or Quaternary Amine |

Chemical Transformations of the Butane (B89635) Backbone

The butane backbone of this compound, while generally less reactive than the amine functionalities, can undergo transformations under specific conditions. These reactions are critical for modifying the core structure of the molecule.

Oxidation Reactions of the Carbon Chain

The oxidation of C-H bonds along the butane chain is a challenging transformation due to their inherent stability. Direct oxidation typically requires harsh reagents and often lacks selectivity. However, modern synthetic methods, including biocatalysis and transition-metal-catalyzed C-H functionalization, offer pathways to introduce functionality.

For instance, studies on analogous N-alkyl piperidines have shown that enzymatic systems, such as γ-butyrobetaine hydroxylase (BBOX), can catalyze the hydroxylation of alkyl side chains. nih.gov While not demonstrated specifically on this compound, these enzymatic approaches can offer high levels of regio- and stereoselectivity.

Transition metal catalysis provides another avenue for C-H oxidation. Rhodium-catalyzed C-H insertion reactions, for example, have been used to functionalize the alkyl chains of piperidine derivatives. nih.gov The site of oxidation can often be controlled by the choice of catalyst and directing groups within the molecule.

Reduction Reactions of Adjacent Functional Groups

If functional groups such as ketones or esters were present on the butane backbone, they could be readily reduced. For example, a hypothetical derivative, 4-(piperidin-1-yl)-1-oxobutan-2-amine, could have its ketone group reduced to a secondary alcohol. Standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for such transformations. researchgate.net The choice of reagent would depend on the presence of other reducible functional groups in the molecule.

Catalytic hydrogenation is another powerful method for the reduction of various functional groups. masterorganicchemistry.com For example, a ketone on the side chain could be reduced to an alcohol, or even fully reduced to a methylene (CH₂) group using methods like the Wolff-Kishner or Clemmensen reductions. researchgate.netmdpi.com

Substitutions along the Butane Chain

Introducing substituents directly onto the saturated butane chain typically requires a two-step process of functionalization followed by substitution. For example, if a hydroxyl group were introduced via oxidation, it could then be converted into a good leaving group, such as a tosylate or mesylate. This activated intermediate could then undergo nucleophilic substitution with a variety of nucleophiles to introduce new functional groups.

Alternatively, radical-mediated reactions could be employed to introduce halogens onto the butane chain, which could then serve as handles for further substitution reactions.

Derivatization Strategies for Structural Modification of this compound

The primary amine of this compound is a prime target for derivatization to explore structure-activity relationships (SAR) in drug discovery. A key example is its use in the synthesis of CCR5 antagonists, where it is converted into urea and thiourea derivatives. google.com

The formation of ureas is typically achieved by reacting the primary amine with an isocyanate. Alternatively, a two-step procedure involving reaction with phosgene or a phosgene equivalent like carbonyldiimidazole (CDI) to form a reactive intermediate, followed by addition of another amine, can be used to generate unsymmetrical ureas.

Thioureas are synthesized in a similar fashion, most commonly by the reaction of the primary amine with an isothiocyanate. These reactions are generally high-yielding and proceed under mild conditions.

A notable example from the literature is the synthesis of a series of thiophene-3-yl-methyl ureas, which were investigated as CCR5 inhibitors. google.com This derivatization highlights the utility of this compound as a scaffold for generating compounds with potential therapeutic applications.

The table below outlines common derivatization reactions for the primary amine.

| Derivative | Reagent | Base | Typical Solvent |

| Urea | Isocyanate (R-NCO) | Not typically required | Dichloromethane (DCM), Tetrahydrofuran (THF) |

| Thiourea | Isothiocyanate (R-NCS) | Not typically required | Ethanol (EtOH), Acetonitrile (MeCN) |

| Amide | Acyl Chloride (R-COCl) | Triethylamine (Et₃N), Pyridine | Dichloromethane (DCM) |

| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) | Triethylamine (Et₃N), Pyridine | Dichloromethane (DCM) |

Analytical and Spectroscopic Characterization Methodologies in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of compounds. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal details about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of 3-(Piperidin-1-yl)butan-1-amine, specific proton signals are expected. The protons on the piperidine (B6355638) ring would exhibit characteristic chemical shifts, typically in the range of 1.4-1.7 ppm for the methylene groups further from the nitrogen and 2.3-2.7 ppm for those adjacent to the nitrogen. The protons of the butane (B89635) chain would also show distinct signals. For instance, the methyl group (CH₃) protons would likely appear as a doublet around 0.9-1.1 ppm. The methine proton (CH) adjacent to the piperidine nitrogen would be expected in the 2.5-3.0 ppm region, and the methylene group protons adjacent to the primary amine (CH₂NH₂) would likely resonate between 2.7 and 3.1 ppm. The protons of the primary amine group itself would typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks for each unique carbon atom are anticipated. The piperidine ring carbons would show signals around 24-26 ppm and 50-55 ppm for the carbons further from and closer to the nitrogen, respectively. The carbons of the butane chain would also have characteristic chemical shifts, with the methyl carbon appearing at approximately 10-15 ppm.

No specific experimental NMR data for this compound was found in the public domain at the time of this writing.

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. Fragmentation patterns observed in the spectrum can provide valuable structural information. Common fragmentation pathways for amines include alpha-cleavage, leading to the loss of alkyl radicals.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts chemsrc.com

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 157.16992 | 139.0 |

| [M+Na]⁺ | 179.15186 | 142.2 |

| [M-H]⁻ | 155.15536 | 139.4 |

| [M+NH₄]⁺ | 174.19646 | 157.8 |

| [M+K]⁺ | 195.12580 | 141.0 |

Note: The data in this table is based on theoretical predictions and not experimental measurements.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups within a molecule by observing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear as a medium to weak doublet in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic parts of the molecule would be observed around 2850-2960 cm⁻¹. The N-H bending vibration of the primary amine would likely be seen in the 1590-1650 cm⁻¹ region. C-N stretching vibrations for both the tertiary amine of the piperidine ring and the primary amine would be expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-C and C-N skeletal vibrations are often strong in Raman spectra, providing a detailed fingerprint of the molecule. While IR is more sensitive to polar functional groups, Raman is often better for non-polar bonds and symmetric vibrations.

Specific experimental IR and Raman spectra for this compound are not widely available in published literature.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method would likely be suitable, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent such as acetonitrile or methanol. Detection could be achieved using a UV detector if the molecule possesses a chromophore, or more universally with a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD), which are suitable for compounds lacking a strong UV chromophore. For chiral purity assessment, a chiral HPLC method would be necessary to separate the enantiomers of the compound.

While general HPLC methods for amine-containing compounds are well-established, specific application notes for this compound are not readily found.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. The analysis of amines by GC can sometimes be challenging due to their basicity, which can lead to peak tailing and adsorption on the column. To overcome these issues, specialized basic-deactivated columns are often used. A common stationary phase for amine analysis is a polyethylene glycol (e.g., Carbowax) or a modified polysiloxane phase. Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). Derivatization of the primary amine group can also be employed to improve chromatographic behavior and detection sensitivity.

No specific GC methods for the analysis of this compound have been detailed in the available scientific literature.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely utilized technique for the separation and identification of compounds in research settings. analyticaltoxicology.com It is particularly useful for monitoring the progress of chemical reactions and assessing the purity of isolated products. For amines like this compound, TLC is an effective analytical tool. researchgate.net

The separation on a TLC plate is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. A common stationary phase for the analysis of amines is silica gel, often pre-coated on glass or aluminum plates. The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate by capillary action. The choice of mobile phase is critical for achieving good separation. For basic compounds like amines, a mixture of a non-polar solvent and a slightly more polar solvent, often with a small amount of a basic modifier like triethylamine or ammonia, is used to prevent peak tailing and improve resolution. A common mobile phase system for separating amines is a mixture of chloroform and triethylamine. oiv.int

After development, the separated components appear as spots on the plate. Since this compound is not colored, visualization of the spots requires specific techniques. If the compound or any impurities contain a chromophore, they can be visualized under UV light. oiv.int More commonly, chemical staining agents are used. Reagents such as ninhydrin (which reacts with the primary amine group to produce a purple spot) or potassium permanganate are frequently employed for the visualization of amines on a TLC plate. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions and is used for identification.

Table 1: Typical TLC Conditions for Amine Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Chloroform:Triethylamine (e.g., 4:1 v/v) oiv.int |

| Application | 1-10 µL of a dilute solution of the compound in a volatile solvent. |

| Development | Ascending development in a closed chamber. |

| Visualization | UV light (if applicable), Ninhydrin spray followed by heating, Potassium permanganate dip. |

Chiral Analysis for Enantiomeric Purity

The carbon atom at the 3-position of the butane chain in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers ((R)- and (S)-isomers). In pharmaceutical and chemical research, it is often crucial to synthesize and analyze a single enantiomer, as different enantiomers can exhibit distinct biological activities. Therefore, analytical methods capable of separating and quantifying these enantiomers are essential for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.gov

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation and quantification of enantiomers.

Chiral HPLC: Chiral HPLC is a primary method for separating enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amines like this compound that lack a strong UV chromophore, direct detection can be challenging. nih.gov To overcome this, a pre-column derivatization step is often employed. nih.gov In this process, the amine is reacted with a derivatizing agent that introduces a chromophore into the molecule, enhancing UV detection. nih.gov A common derivatizing agent for amines is para-toluenesulfonyl chloride (PTSC). nih.govresearchgate.net The separation of the derivatized enantiomers is then performed on a chiral column, such as a Chiralpak AD-H, using a mobile phase typically consisting of an alcohol like ethanol with a basic modifier such as diethylamine. nih.gov The resolution between the enantiomeric peaks should be greater than 1.5 for accurate quantification.

Table 2: Illustrative Chiral HPLC Conditions for Derivatized Amines

| Parameter | Description |

|---|---|

| Derivatization Agent | para-Toluenesulfonyl chloride (PTSC) nih.gov |

| Column | Chiralpak AD-H nih.gov |

| Mobile Phase | 0.1% Diethylamine in Ethanol nih.gov |

| Flow Rate | 0.5 mL/min nih.gov |

| Detector | UV at 228 nm nih.gov |

Chiral GC: Gas chromatography can also be used for chiral separations. Similar to HPLC, direct analysis of free amines by GC can be unsatisfactory due to the polarity of the molecules, which can cause peak tailing and adsorption on the column. researchgate.net Derivatization is often used to reduce polarity and improve the chromatographic properties of the amines. researchgate.net The separation is performed on a capillary column coated with a chiral stationary phase, frequently a derivatized cyclodextrin, such as a substituted cyclodextrin in a polysiloxane matrix. wiley.com A flame ionization detector (FID) is commonly used for detection. wiley.com

Table 3: General Chiral GC Conditions for Amines

| Parameter | Description |

|---|---|

| Column | Capillary column with a chiral stationary phase (e.g., derivatized cyclodextrin) wiley.com |

| Carrier Gas | Helium or Hydrogen wiley.com |

| Detector | Flame Ionization Detector (FID) wiley.com |

| Sample Preparation | Derivatization to reduce polarity may be required. researchgate.net |

Optical rotation is a physical property inherent to chiral molecules and is used to characterize enantiomers. khanacademy.org When plane-polarized light is passed through a solution containing a single enantiomer of a chiral compound, the plane of the light is rotated. khanacademy.org One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate the light by an equal magnitude in the counter-clockwise (-) direction (levorotatory). khanacademy.org A mixture containing equal amounts of both enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out. khanacademy.org

The specific rotation ([α]) is a standardized measure of this rotation and is a characteristic constant for a given chiral compound. It is calculated from the observed rotation (α) using the following formula:

[α]λT = α / (l × c)

Where:

T is the temperature.

λ is the wavelength of the light (usually the sodium D-line, 589 nm).

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters.

c is the concentration of the solution in g/mL.

By measuring the optical rotation of a sample of this compound and comparing it to the specific rotation of the pure enantiomer, the enantiomeric purity can be determined. This technique provides a bulk measurement of the sample's optical activity rather than separating the individual enantiomers.

Applications of 3 Piperidin 1 Yl Butan 1 Amine in Chemical Science and Industry

Role as a Key Synthetic Intermediate and Building Block

In the landscape of organic chemistry, a building block is a molecule that can be readily incorporated into the structure of a larger, more complex molecule. 3-(Piperidin-1-yl)butan-1-amine serves as an exemplary building block due to its bifunctional nature. The presence of a nucleophilic primary amine and a basic piperidine (B6355638) ring allows for sequential or selective reactions, making it a valuable component in multistep syntheses. nih.gov The piperidine moiety itself is one of the most prevalent heterocyclic structures found in pharmaceuticals, making its derivatives highly sought after for drug discovery and development. ijnrd.org

Precursor in the Synthesis of Complex Organic Molecules

The utility of this compound as a precursor is demonstrated in its application in medicinal chemistry. Research into novel therapeutics has identified this compound and its analogues as key starting materials. For instance, a series of compounds based on the this compound structure was discovered through the synthetic modification of piperidine-containing molecules, leading to the development of novel CCR5 inhibitors. researchgate.net These inhibitors are significant as they play a role in blocking the entry of the HIV-1 virus into human cells. researchgate.net

The primary amine group (–NH₂) on the butanamine chain is a key reactive handle. It can readily undergo a variety of chemical transformations, including:

Amidation: Reaction with carboxylic acids or their derivatives to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones to form new carbon-nitrogen bonds.

These reactions allow chemists to "build upon" the this compound core, attaching various other molecular fragments to construct larger, more functionally diverse molecules. A closely related class of compounds, aminopiperidines, are well-established as crucial precursors for dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes. beilstein-journals.org This highlights the established value of the aminopiperidine substructure in synthesizing biologically active agents.

Scaffold for Novel Chemical Entities

A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The piperidine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to orient substituents in precise three-dimensional space, which is critical for effective interaction with biological targets.

The this compound structure serves as a valuable scaffold for generating novel chemical entities. The piperidine ring provides a rigid anchor, while the butan-1-amine "tail" offers a flexible point for chemical modification. This strategy is central to modern drug discovery, where a common core (the scaffold) is systematically altered to optimize biological activity and drug-like properties. An example of this approach can be seen in the development of NLRP3 inflammasome inhibitors, where a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold was chemically modulated to produce potent therapeutic candidates. mdpi.com While a different isomer, this demonstrates the principle of using the piperidine ring as a foundation for building new drugs. The development of this class of molecules showcases how a central scaffold can be the basis for creating a series of compounds with therapeutic potential. mdpi.com

Catalytic Applications in Organic Transformations

While specific research detailing the use of this compound as a catalyst is not extensively documented, its chemical nature suggests potential applications in catalysis. The parent compound, piperidine, is widely used as a secondary amine base catalyst in a variety of organic reactions. ebi.ac.ukwikipedia.org These include the Knoevenagel condensation, the Michael addition, and the Stork enamine alkylation, where it facilitates the formation of enamines from ketones. wikipedia.org

Given that this compound contains both a sterically accessible tertiary amine (the piperidine nitrogen) and a primary amine, it possesses the fundamental properties required for base catalysis. It could potentially be employed in reactions requiring a mild organic base. Furthermore, the diamine structure opens the possibility of it acting as a bidentate ligand for metal catalysts, coordinating with a metal center to influence the selectivity and efficiency of a chemical transformation.

| Potential Catalytic Role | Basis of Application |

| Base Catalyst | Presence of basic piperidine and primary amine nitrogens. ebi.ac.uk |

| Ligand in Metal Catalysis | Diamine structure allows for chelation to metal centers. |

| Phase Transfer Catalyst | Potential to form ammonium salts that can shuttle reagents between phases. |

Industrial Chemical Production Processes

The value of a chemical intermediate is often realized in its utility for large-scale synthesis. The structural motif of this compound is relevant to industrial production, particularly in the pharmaceutical sector. A closely related and more complex derivative, (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine, has been identified as a key intermediate in the industrial synthesis of Repaglinide, a medication used to treat diabetes. researchgate.net The development of an efficient, one-pot, large-scale process for this intermediate underscores the industrial importance of this class of piperidine-containing amines. researchgate.net

The synthesis of such intermediates often involves multiple steps that must be optimized for yield, cost-effectiveness, and safety on an industrial scale. researchgate.net The robust nature of the piperidine ring and the reactivity of the amine functional group make compounds like this compound suitable candidates for use in these demanding production environments. Its role as a building block for high-value products like active pharmaceutical ingredients (APIs) makes it a compound of significant interest for process chemists and the chemical manufacturing industry.

Future Research Directions and Emerging Methodologies for 3 Piperidin 1 Yl Butan 1 Amine

Development of Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of piperidine-containing compounds is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and improve safety. rasayanjournal.co.in Future work on 3-(Piperidin-1-yl)butan-1-amine will likely incorporate these strategies to develop more sustainable synthetic routes.

Key green chemistry approaches applicable to piperidine (B6355638) synthesis include:

Catalysis: The use of non-toxic and recyclable catalysts is a cornerstone of green synthesis. ajchem-a.com For instance, nanomagnetite (Fe3O4) has been used as a robust catalyst in the preparation of some piperidine precursors. ajchem-a.com Biocatalytic methods, employing enzymes like transaminases or amine dehydrogenases, offer high stereoselectivity under mild conditions, which is crucial for producing enantiopure chiral amines. nih.govyork.ac.uk

Alternative Energy Sources: Microwave and ultrasound irradiation are being used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. rasayanjournal.co.inajchem-a.com These methods can reduce energy consumption and minimize the formation of byproducts. rasayanjournal.co.in

Greener Solvents and Reaction Conditions: A significant focus is on replacing hazardous organic solvents with more benign alternatives, such as water or ionic liquids, or conducting reactions under solvent-free conditions. rasayanjournal.co.inajchem-a.com Water-catalyzed reactions, leveraging hydrogen bonding, represent a particularly green synthetic procedure. ajchem-a.com

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly efficient. rasayanjournal.co.in These reactions reduce the number of synthetic steps, minimize waste, and simplify purification processes, making them an attractive strategy for constructing complex piperidine structures. rasayanjournal.co.inajchem-a.com

A comparative table of conventional versus green approaches highlights the potential benefits.

| Feature | Conventional Synthesis | Green Chemistry Approach |

| Catalysts | Often uses toxic or precious metal catalysts | Employs recyclable nanocatalysts, biocatalysts, or organocatalysts |

| Solvents | Typically relies on volatile and hazardous organic solvents | Utilizes water, ionic liquids, or solvent-free conditions rasayanjournal.co.inajchem-a.com |

| Energy | Relies on prolonged conventional heating | Uses energy-efficient methods like microwave or ultrasound irradiation rasayanjournal.co.in |

| Efficiency | Often involves multi-step syntheses with intermediate purification | Focuses on one-pot reactions and multicomponent strategies to improve atom economy rasayanjournal.co.inajchem-a.com |

| Waste | Generates significant amounts of byproducts and waste | Reduces waste generation and simplifies workup procedures rasayanjournal.co.in |

By adopting these methodologies, the synthesis of this compound can become more economically viable and environmentally friendly.

Integration of Automation and High-Throughput Experimentation in Discovery and Synthesis

The discovery of novel compounds and the optimization of synthetic routes are being revolutionized by automation and high-throughput experimentation (HTE). acs.org These techniques allow for the rapid screening of a vast number of reaction conditions, significantly accelerating the research and development process. purdue.educhemrxiv.org

For a molecule like this compound, HTE can be used to:

Rapidly Screen Reaction Parameters: HTE platforms can evaluate hundreds of unique reaction conditions in parallel, varying catalysts, ligands, solvents, and temperatures in microscale quantities. acs.orgpurdue.edu This is particularly valuable for complex cross-coupling reactions, such as the Negishi reaction, which can be used to form C(sp²)-C(sp³) bonds in piperidine derivatives. acs.org

Accelerate Discovery of New Derivatives: By coupling project intermediates with diverse libraries of building blocks, HTE enables the swift exploration of chemical space to identify new derivatives with desired properties. acs.orgchemrxiv.org

Optimize Synthesis Routes: The data-rich output from HTE provides a blueprint for scaling up successful reactions, streamlining the transition from discovery to production. acs.org

The integration of HTE with rapid analytical techniques, such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), allows for the analysis of 384 unique reactions in approximately 7 minutes. purdue.edu

Furthermore, automated synthesis platforms are becoming increasingly sophisticated. Robotic systems can perform complex, multi-step syntheses under inert and low-temperature conditions, which are often required for stereoselective reactions. wikipedia.orgunimi.it For example, automated iterative homologation reactions have been developed to build chiral carbon chains with precise control over length and stereochemistry, a technique directly applicable to the synthesis of the butan-1-amine portion of the target molecule. unimi.it

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic probes are emerging as powerful tools for real-time, in-situ monitoring of chemical reactions, providing detailed insights that are not accessible through traditional offline analysis.

Emerging techniques for monitoring the synthesis of this compound and related compounds include:

Raman Spectroscopy: This technique is highly effective for studying the kinetics of reactions in solution. researchgate.net For example, it has been used to monitor imine formation—a common step in amine synthesis—by tracking the intensity of the C=O stretching mode of the starting ketone. researchgate.net This allows for the precise determination of reaction rates and endpoints.

Ambient Ionization Mass Spectrometry (MS): Techniques like Atmospheric Solids Analysis Probe (ASAP)-MS allow for the direct analysis of reaction mixtures with minimal or no sample preparation. waters.com By simply dipping a probe into the reaction vessel, chemists can obtain mass spectra in under a minute to identify starting materials, monitor the formation of intermediates and products, and confirm the final structure. waters.com

Reaction-Based Fluorescent Probes: These are molecules designed to exhibit a change in fluorescence upon reacting with a specific analyte. researchgate.net The development of fluorescent probes that are reactive towards amines could offer a highly sensitive method for monitoring the progress of amination reactions in real-time. researchgate.netthermofisher.com Spectroscopic probes can be designed to interact with target analytes, resulting in changes to their luminescent or absorption properties, which can then be measured to determine the concentration of the analyte. cas.cn

| Technique | Principle | Application in Synthesis Monitoring |

| Raman Spectroscopy | Measures vibrational modes of molecules. | Real-time tracking of functional group transformations (e.g., C=O to C=N) to determine reaction kinetics. researchgate.net |

| ASAP-MS | Ambient desorption ionization for mass spectrometry. | Rapid identification of components in a reaction mixture without workup, confirming product formation and identifying intermediates. waters.com |

| Fluorescent Probes | Chemical reaction with an analyte causes a change in fluorescence. | In-situ monitoring of amine concentration with high sensitivity. researchgate.net |

These advanced analytical methods provide immediate feedback on reaction progress, enabling chemists to optimize conditions more efficiently and ensure higher yields and purity of this compound.

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are transforming drug discovery and materials science by enabling the rapid prediction of molecular properties and the design of novel compounds. bioengineer.org These computational tools can analyze vast datasets to uncover hidden structure-property relationships that are not apparent through traditional methods. ugr.es

For this compound, AI and ML can be applied to:

Predict Biological Activity and Properties: AI models can be trained on existing chemical libraries and biological data to predict the activity of new derivatives against specific targets. bioengineer.orgnih.gov Sophisticated algorithms can also predict crucial physicochemical properties, ensuring that designed molecules have favorable characteristics for further development. scitechdaily.com

Generative Molecular Design: AI can be used to generate novel molecular structures with optimized properties. nih.gov By combining generative models with reinforcement learning, it is possible to explore the chemical space and identify new piperidine derivatives with high predicted affinity for a biological target. nih.gov

Chirality and Stereochemistry Prediction: The biological activity of chiral molecules is often dependent on their specific 3D structure. AI is being developed to predict chiroptical properties, such as circular dichroism spectra, from a molecule's structure. ugr.es This can help in determining the absolute configuration of complex chiral molecules and predicting the optimal stereoisomer for a given target. nih.govaihub.org An AI-driven tool, AIMAP, has been developed to predict molecular adsorption on surfaces, which can be applied to understand and predict chiral recognition patterns. nih.gov

The integration of AI not only accelerates the design of new compounds but also deepens the fundamental understanding of the relationship between molecular structure and function. ugr.es

Exploration of Novel Reactivity Pathways and Functionalization Strategies

A major focus of modern synthetic chemistry is the development of novel methods to construct and modify complex molecules with high precision and efficiency. Research into this compound will benefit from new strategies for forming the piperidine ring and for its subsequent functionalization.

Promising areas of exploration include:

Direct C-H Functionalization: This strategy involves the direct conversion of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond, avoiding the need for pre-functionalized starting materials. nih.gov For piperidines, catalyst-controlled C-H functionalization allows for the selective introduction of substituents at different positions (C2, C3, or C4) on the ring, providing access to a wide range of analogues. nih.gov Photoredox catalysis has emerged as a powerful tool for achieving α-amino C–H arylation of piperidine derivatives with high diastereoselectivity. nih.gov

Biosynthesis-Inspired Strategies: Nature provides elegant blueprints for constructing complex molecules. Researchers are developing synthetic methods inspired by biosynthetic pathways. For example, a three-component vinylogous Mannich reaction has been designed to mimic the biosynthesis of piperidine alkaloids from L-lysine, enabling the stereoselective assembly of multi-substituted chiral piperidines. rsc.org

Novel Cyclization Methods: The development of new reactions to form the piperidine ring is an ongoing area of research. nih.gov This includes methods like the oxidative amination of non-activated alkenes catalyzed by gold(I) or palladium complexes to form substituted piperidines. nih.gov

These innovative synthetic methods will enable chemists to access a broader range of derivatives of this compound, facilitating the exploration of its chemical and biological potential.

Q & A

What are the common synthetic routes for 3-(Piperidin-1-yl)butan-1-amine, and how can reaction efficiency be optimized?

Level: Basic

Answer:

The synthesis typically involves reductive amination of ketones with piperidine derivatives or alkylation of piperidine with halogenated amines. For example, analogous compounds like 5-(Piperidin-1-yl)pentan-1-amine are synthesized via nucleophilic substitution or oxidation-reduction reactions using reagents such as lithium aluminum hydride (LiAlH₄) . To optimize efficiency:

- Vary solvents (e.g., DMF, dioxane) and temperatures to improve yield.

- Use catalytic hydrogenation for cleaner reduction steps.

- Monitor reaction progress with TLC or GC-MS to minimize byproducts.

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Level: Advanced

Answer:

Contradictions in NMR, IR, or mass spectra require a multi-technique validation approach:

- Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas.

- Cross-reference with crystallographic data (if available) for unambiguous confirmation, as demonstrated in studies on similar piperidine derivatives .

What safety protocols are recommended when handling this compound?

Level: Basic

Answer:

- Wear PPE: Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Use fume hoods to avoid inhalation.

- Store in a cool, dry environment (-20°C recommended for long-term stability) .

- Dispose of waste via certified chemical disposal services to mitigate environmental risks .

How should structure-activity relationship (SAR) studies be designed to explore biological activity?

Level: Advanced

Answer:

- Structural modifications: Introduce substituents at the piperidine nitrogen or alkyl chain (e.g., methyl, phenyl groups) to assess steric/electronic effects.

- Assay selection: Use receptor-binding assays (e.g., dopamine D2/D3 receptor selectivity tests) to evaluate pharmacological profiles, as seen in studies on piperazine-quinoline hybrids .

- Data analysis: Apply multivariate statistical methods to correlate structural changes with activity trends.

Which analytical techniques are most effective for assessing purity and stability?

Level: Basic

Answer:

- HPLC/GC-MS: Quantify impurities using reverse-phase columns and UV detection.

- NMR spectroscopy: Identify residual solvents or degradation products via ¹H/¹³C spectra.

- Stability testing: Accelerated aging studies under varying pH and temperature conditions, referencing protocols for related amines .

How can low yields in multi-step syntheses of this compound be addressed?

Level: Advanced

Answer:

- Intermediate optimization: Protect reactive groups (e.g., Boc-protected amines) to prevent side reactions.

- Catalyst screening: Test palladium or nickel catalysts for cross-coupling steps.

- Stepwise monitoring: Use in-situ FTIR or LC-MS to isolate bottlenecks, similar to methodologies in benzylpiperidine syntheses .

What computational tools predict the compound’s interaction with biological targets?

Level: Advanced

Answer:

- Molecular docking: Use AutoDock or Schrödinger Suite to model binding modes with receptors (e.g., dopamine D3 receptors).

- Molecular dynamics (MD): Simulate ligand-receptor stability over time (≥100 ns trajectories).

- Free energy calculations: Apply MM-GBSA to estimate binding affinities, validated against experimental data from receptor ligand studies .

How is receptor selectivity evaluated in pharmacological assays?

Level: Advanced

Answer:

- Radioligand binding assays: Compete against labeled ligands (e.g., [³H]spiperone for dopamine receptors) to measure IC₅₀ values.

- Functional assays: Use cAMP or calcium flux assays to distinguish agonist/antagonist behavior.

- Selectivity profiling: Screen against receptor panels (e.g., GPCR, kinase families) to identify off-target effects, as in dopamine receptor studies .

What strategies mitigate instability during storage or experimental use?

Level: Basic

Answer:

- Inert atmosphere: Store under argon or nitrogen to prevent oxidation.

- Lyophilization: Convert to stable salt forms (e.g., hydrochloride) for hygroscopic compounds.

- Light protection: Use amber vials to avoid photodegradation, referencing stability guidelines for amines .

How are metabolic pathways and toxicity profiles studied preclinically?

Level: Advanced

Answer:

- In vitro metabolism: Incubate with liver microsomes (human/rodent) to identify cytochrome P450 metabolites.

- Toxicity screening: Use Ames tests for mutagenicity and MTT assays for cytotoxicity.

- In silico tools: Apply ADMET predictors (e.g., SwissADME) to prioritize compounds for in vivo testing, aligning with safety assessments in pharmaceutical intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.